![molecular formula C17H21N5O3 B2770672 1-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide CAS No. 1396808-74-4](/img/structure/B2770672.png)
1-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a phenylethyl group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition reaction , which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The triazole ring can be reduced to form a corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution reactions may involve nucleophiles such as amines or alcohols, with suitable solvents and temperatures.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives
Reduction: Triazole amines
Substitution: Piperidine derivatives
Aplicaciones Científicas De Investigación
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism by which 1-{[1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The phenylethyl group may interact with receptors or enzymes, while the triazole ring can form hydrogen bonds with biological targets. The exact mechanism may vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
1-{[1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide is unique due to its combination of functional groups and structural features. Similar compounds include:
Indole derivatives: These compounds share the phenylethyl group and have been studied for their biological activities.
Triazole derivatives: These compounds contain the triazole ring and have been explored for their antimicrobial properties.
Piperidine derivatives: These compounds include the piperidine ring and have been investigated for their potential use in drug development.
Propiedades
IUPAC Name |
1-[1-(2-hydroxy-2-phenylethyl)triazole-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c18-16(24)13-6-8-21(9-7-13)17(25)14-10-22(20-19-14)11-15(23)12-4-2-1-3-5-12/h1-5,10,13,15,23H,6-9,11H2,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSAFIQFBPALMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(6-Cyclopropylpyridazin-3-yl)-5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2770589.png)
![1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2770590.png)
![1-allyl-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2770591.png)
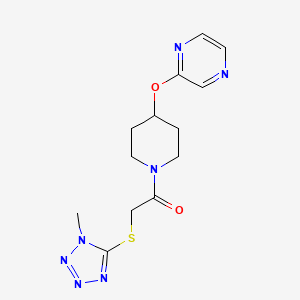
![2-naphthyl{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2770594.png)
![5-Bromo-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2770595.png)
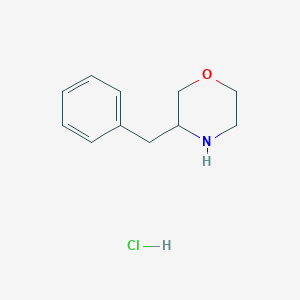
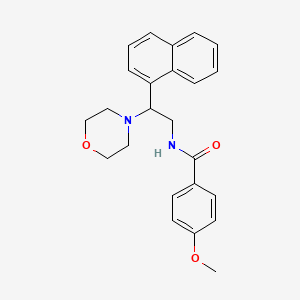
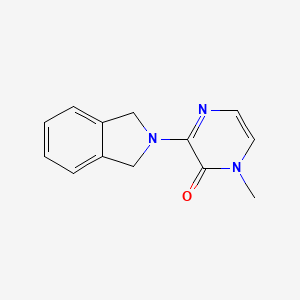

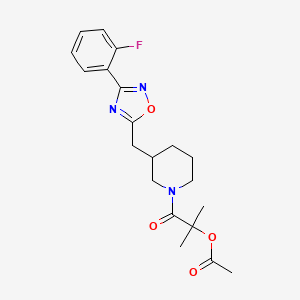
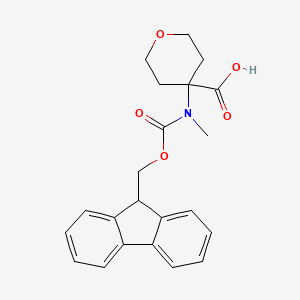
![2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B2770611.png)
![3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide](/img/structure/B2770612.png)
